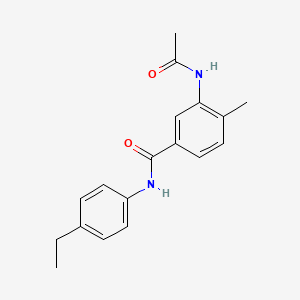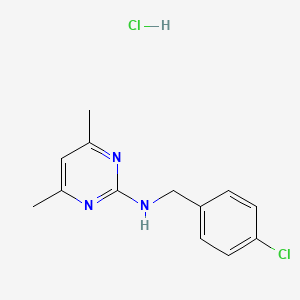![molecular formula C15H15BrN2OS B4171525 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTA belongs to the class of thioacetamide derivatives, which have been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins, and its inhibition by this compound leads to the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to possess anti-viral properties against several viruses, including HIV-1, influenza virus, and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess potent pharmacological properties, which makes it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. The mechanism of action of this compound also needs to be further elucidated to fully understand its pharmacological properties. Additionally, the potential anti-viral properties of this compound need to be further studied to determine its effectiveness against other viruses.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to possess anti-viral properties against several viruses, including HIV-1, influenza virus, and hepatitis C virus.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-3-1-13(2-4-14)10-20-11-15(19)18-9-12-5-7-17-8-6-12/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAXIXIEWYCTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4171447.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)


amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)
